Cas no 35022-79-8 (1-(6-Phenylpyridin-3-yl)ethanone)
1-(6-Phenylpyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Phenylpyridin-3-yl)ethanone
- 1-(6-phenyl-3-pyridinyl)ethanone
- 1-(6-phenyl-pyridin-3-yl)ethanone
- 1-(6-phenyl-pyridin-3-yl)-ethanone
- 3-acetyl-6-phenylpyridine
- 5-acetyl-2-phenylpyridine
- AG-B-79301
- CTK5J9680
- SBB055641
- 1-(6-phenylpyridin-3-yl)ethan-1-one
- DTXSID00486603
- CS-0451503
- 35022-79-8
- DB-201153
- SCHEMBL13100100
- TS-02791
- WVVDXJCNTSQZOO-UHFFFAOYSA-N
- AKOS022505824
- SB53955
- Ethanone, 1-(6-phenyl-3-pyridinyl)-
- MFCD12404909
-
- MDL: MFCD12404909
- Inchi: 1S/C13H11NO/c1-10(15)12-7-8-13(14-9-12)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: WVVDXJCNTSQZOO-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN=C(C=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 197.08413
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 30Ų
Experimental Properties
- PSA: 29.96
1-(6-Phenylpyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 085085-500mg |
1-(6-Phenylpyridin-3-yl)ethanone, 97% |
35022-79-8 | 97% | 500mg |
$249.00 | 2023-09-08 | |
| Matrix Scientific | 085085-1g |
1-(6-Phenylpyridin-3-yl)ethanone, 97% |
35022-79-8 | 97% | 1g |
$423.00 | 2023-09-08 | |
| Chemenu | CM325208-1g |
1-(6-Phenylpyridin-3-yl)ethanone |
35022-79-8 | 95% | 1g |
$295 | 2021-08-18 | |
| Fluorochem | 068437-1g |
1-(6-Phenylpyridin-3-yl)ethanone |
35022-79-8 | 97% | 1g |
£173.00 | 2022-03-01 | |
| Apollo Scientific | OR346534-1g |
1-(6-Phenylpyridin-3-yl)ethanone |
35022-79-8 | 95+% | 1g |
£167.00 | 2023-09-02 | |
| Chemenu | CM325208-1g |
1-(6-Phenylpyridin-3-yl)ethanone |
35022-79-8 | 95% | 1g |
$295 | 2022-06-11 | |
| eNovation Chemicals LLC | D774816-250mg |
Ethanone, 1-(6-phenyl-3-pyridinyl)- |
35022-79-8 | 97% | 250mg |
$275 | 2023-09-04 | |
| abcr | AB470282-1 g |
1-(6-Phenyl-pyridin-3-yl)-ethanone |
35022-79-8 | 1g |
€292.10 | 2023-07-18 | ||
| abcr | AB470282-1g |
1-(6-Phenyl-pyridin-3-yl)-ethanone; . |
35022-79-8 | 1g |
€292.10 | 2025-02-18 | ||
| A2B Chem LLC | AX19086-1g |
1-(6-Phenylpyridin-3-yl)ethanone |
35022-79-8 | 95%+ | 1g |
$371.00 | 2024-04-20 |
1-(6-Phenylpyridin-3-yl)ethanone Suppliers
1-(6-Phenylpyridin-3-yl)ethanone Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(6-Phenylpyridin-3-yl)ethanone
Professional Introduction to 1-(6-Phenylpyridin-3-yl)ethanone (CAS No. 35022-79-8)
1-(6-Phenylpyridin-3-yl)ethanone, identified by its Chemical Abstracts Service (CAS) number 35022-79-8, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a phenylpyridine core and an acetyl group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The combination of a pyridine ring with a phenyl substituent enhances its reactivity, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 1-(6-Phenylpyridin-3-yl)ethanone positions it as a key intermediate in the synthesis of various pharmacophores. Pyridine derivatives are widely recognized for their role in drug development, owing to their ability to interact with biological targets such as enzymes and receptors. The presence of the phenyl group further modulates the electronic properties of the molecule, allowing for fine-tuning of its pharmacological effects.
In recent years, there has been growing interest in exploring the therapeutic potential of 1-(6-Phenylpyridin-3-yl)ethanone and its derivatives. Research has demonstrated that modifications at the pyridine and phenyl rings can lead to compounds with enhanced binding affinity and selectivity. For instance, studies have highlighted its utility in developing small-molecule inhibitors targeting protein-protein interactions relevant to neurological disorders. The acetyl group in the molecule also provides a site for further functionalization, enabling the creation of more complex derivatives with tailored biological activities.
One notable area of investigation involves the use of 1-(6-Phenylpyridin-3-yl)ethanone in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the structural features of this compound, researchers have designed molecules that can selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for further development.
The compound's relevance extends beyond oncology. Emerging research indicates that 1-(6-Phenylpyridin-3-yl)ethanone may have applications in treating inflammatory and autoimmune diseases. The phenylpyridine scaffold is known to exhibit anti-inflammatory properties, and derivatives thereof have shown efficacy in models of inflammation and pain. Additionally, its ability to modulate neurotransmitter receptors makes it a candidate for developing treatments for central nervous system disorders such as depression and epilepsy.
The synthetic accessibility of 1-(6-Phenylpyridin-3-yl)ethanone is another factor contributing to its popularity among researchers. The molecule can be readily synthesized through established organic reactions, including condensation reactions between appropriate ketones and amides. This ease of preparation allows for rapid screening and optimization of derivatives, accelerating the drug discovery process. Furthermore, advances in computational chemistry have enabled virtual screening approaches to identify promising analogs based on the structure of 1-(6-Phenylpyridin-3-yl)ethanone, further enhancing its utility as a starting point for novel drug candidates.
In conclusion, 1-(6-Phenylpyridin-3-yl)ethanone (CAS No. 35022-79-8) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features, combined with its synthetic tractability, make it a valuable asset in the quest for new therapeutics. As research continues to uncover new biological targets and mechanisms, compounds derived from this molecule are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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